1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N-(thiophen-2-ylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N-(thiophen-2-ylmethyl)-4-piperidinecarboxamide is a piperidinecarboxamide.
Scientific Research Applications
Enzyme Inhibition and Disease Model Studies
1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives, related to the compound , have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The triazine heterocycle in these compounds is crucial for potency and selectivity. Notably, 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, a derivative, showed robust effects on a serum biomarker, indicating its utility in disease models (Thalji et al., 2013).
Applications in Organic Synthesis
In organic chemistry, compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been used effectively for the condensation of carboxylic acids and amines, yielding amides and esters. This method is practical due to its atmospheric conditions and easy co-product removal, indicating the broader utility of triazine-based compounds in synthesis (Kunishima et al., 1999).
Antimicrobial and Antifungal Agent Synthesis
Triazine derivatives have been synthesized for potential antimicrobial and antifungal applications. For instance, a study synthesized various benzodifuranyl and triazine derivatives, evaluating their activities as COX-1/COX-2 inhibitors, and as analgesic and anti-inflammatory agents, showing significant inhibition activities (Abu‐Hashem et al., 2020).
Antitubercular Activities
Triazine derivatives have also been explored for antitubercular activities. A study synthesized 1,3,5-triazinyl carboxamide derivatives and screened them for antitubercular and antibacterial activities. Some derivatives showed potency comparable to reference drugs against tuberculosis, indicating the therapeutic potential of triazine-based compounds in treating infectious diseases (Bodige et al., 2020).
Properties
Molecular Formula |
C16H21N5O3S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H21N5O3S/c1-23-15-18-14(19-16(20-15)24-2)21-7-5-11(6-8-21)13(22)17-10-12-4-3-9-25-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,22) |
InChI Key |
HOUIYLFONKQQNB-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CS3)OC |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CS3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.